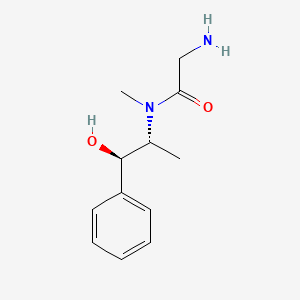

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE is a chiral compound derived from pseudoephedrine, a well-known decongestant

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE typically involves the reaction of (R,R)-(+)-pseudoephedrine with glycine derivatives under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the pseudoephedrine and glycine moieties.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions: (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or aromatic compounds.

Aplicaciones Científicas De Investigación

Synthesis of β-Hydroxy-α-Amino Acids

One of the primary applications of (R,R)-(-)-pseudoephedrine glycinamide is in the synthesis of β-hydroxy-α-amino acids. A study demonstrated a stereocontrolled method for synthesizing these compounds through aldolization reactions involving pseudoephedrine glycinamide as a chiral auxiliary. This approach allows for the efficient production of enantiomerically enriched amino acids, which are valuable in pharmaceutical applications and organic synthesis .

Sympathomimetic Activity

This compound retains the sympathomimetic properties of its parent compound, pseudoephedrine. It acts primarily on α-adrenergic receptors to induce vasoconstriction, leading to reduced nasal congestion. The compound's mechanism involves stimulating α1-adrenergic receptors located in the nasal mucosa, resulting in decreased blood volume and inflammation in nasal passages .

Bronchodilator Effects

In addition to its decongestant properties, this compound may exhibit bronchodilator effects by activating β2-adrenergic receptors. This action can aid in alleviating bronchial constriction, making it potentially useful for asthmatic patients or those with respiratory conditions .

Nasal Decongestion

Clinical studies have shown that pseudoephedrine effectively reduces nasal congestion in various populations, including children and adults. The efficacy of this compound as a decongestant is likely similar, given its structural relationship to pseudoephedrine .

Potential Use in Asthma Management

Given its bronchodilator properties, this compound could be explored as an adjunct therapy for asthma management. Its ability to relax bronchial smooth muscles may provide symptomatic relief during asthma exacerbations .

Case Studies and Clinical Research

Several clinical studies have evaluated the efficacy of pseudoephedrine and its derivatives:

- Pediatric Efficacy Study : A multicenter randomized controlled trial assessed the safety and efficacy of pseudoephedrine in children aged 6 to 11 years with nasal congestion due to the common cold. Results indicated significant relief from congestion compared to placebo, suggesting that this compound may have similar benefits .

- Comparative Effectiveness : Research comparing pseudoephedrine with other decongestants like phenylephrine showed that pseudoephedrine provided superior relief from nasal congestion, reinforcing the potential therapeutic value of its derivatives like this compound .

Data Table: Comparison of Pseudoephedrine and Its Derivatives

| Property | Pseudoephedrine | This compound |

|---|---|---|

| Sympathomimetic Activity | Yes | Yes |

| Bronchodilator Effects | Moderate | Potentially moderate |

| Nasal Decongestion Efficacy | High | Likely high |

| Pediatric Safety | Generally safe | Expected to be safe |

Mecanismo De Acción

The mechanism of action of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. For instance, the (R,R)-configuration may enhance its interaction with certain biological targets, leading to distinct pharmacological effects.

Comparación Con Compuestos Similares

(S,S)-(-)-Pseudoephedrine glycinamide: The enantiomer of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE, which may exhibit different biological activities and chemical reactivity.

Ephedrine glycinamide: A structurally related compound with similar applications but different stereochemistry.

Norephedrine glycinamide: Another related compound with variations in its pharmacological profile.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Actividad Biológica

(R,R)-(-)-Pseudoephedrine glycinamide is a compound derived from pseudoephedrine, a well-known sympathomimetic agent commonly used as a decongestant. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methodologies, and potential applications in medicinal chemistry.

This compound acts primarily as an alpha-adrenergic receptor agonist , leading to vasoconstriction and reduced nasal congestion. The compound stimulates the release of norepinephrine, which causes blood vessels to constrict and decreases fluid secretion in nasal passages . This mechanism is similar to that of its parent compound, pseudoephedrine, which has been associated with various cardiovascular effects, including risks of ischemic events .

Safety Profile

Recent reviews have raised concerns regarding the safety profile of pseudoephedrine-containing medications, particularly regarding risks such as posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS) . These conditions can lead to serious complications, highlighting the need for careful monitoring of patients using these compounds.

Synthetic Methodologies

The synthesis of this compound typically involves the alkylation of glycine enolates with pseudoephedrine derivatives. A notable study detailed a two-step method for constructing enantiomerically pure syn-β-hydroxy-α-amino acids from pseudoephedrine glycinamide . This method showcases the versatility of pseudoephedrine glycinamide in generating complex amino acid structures that are valuable in pharmaceutical development.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation with glycine | Basic conditions | High diastereoselectivity |

| 2 | Formation of amino acids | Various haloalkyl reagents | Good yields |

Antitumor Activity

Research has indicated that derivatives of pseudoephedrine, including glycinamides, may exhibit antitumor properties. A study investigated the effects of these compounds on tumor cell proliferation and immune response in LLC-bearing mice. The results showed significant inhibition of tumor growth and enhancement of immune function markers .

Antibiotic Development

The synthetic utility of this compound has been explored in antibiotic development. Compounds synthesized from this precursor have been transformed into various classes of antibiotics, including amphenicols and vancomycins. This highlights its potential role in developing new therapeutic agents against bacterial infections .

Propiedades

IUPAC Name |

2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASDPMXCBLHKCI-SKDRFNHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is (R,R)-(+)-Pseudoephedrine glycinamide used in the synthesis of complex molecules like (-)-quinocarcin?

A1: (R,R)-(+)-Pseudoephedrine glycinamide serves as a crucial starting material for synthesizing optically active α-amino aldehydes, key intermediates in the production of (-)-quinocarcin. [, ] Specifically, it's used to create both N-protected α-amino aldehyde 1 and C-protected α-amino aldehyde derivative 2. [] This directed condensation of these aldehydes allows for the enantioselective synthesis of (-)-quinocarcin, a natural antiproliferative agent. [, ]

Q2: Can you elaborate on the role of (R,R)-(+)-Pseudoephedrine glycinamide in achieving enantioselectivity during these reactions?

A2: (R,R)-(+)-Pseudoephedrine glycinamide functions as a chiral auxiliary, meaning it's a chiral molecule temporarily incorporated into the synthesis to direct the stereochemical outcome. [] Its presence in 1 and 2 leads to diastereomeric transition states during the condensation and subsequent Strecker reaction. [] This difference in transition state energy favors the formation of one enantiomer over the other, ultimately yielding enantioenriched (-)-quinocarcin. []

Q3: Are there any other applications of (R,R)-(+)-Pseudoephedrine glycinamide in asymmetric synthesis besides (-)-quinocarcin?

A3: Yes, (R,R)-(+)-Pseudoephedrine glycinamide is highly valuable for synthesizing various α-amino acids. For instance, it enables the preparation of L-allylglycine and N-Boc-L-allylglycine through alkylation reactions. [] This highlights its versatility in constructing different chiral molecules beyond (-)-quinocarcin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.